Adamantan-1-yl-piperidin-1-yl-methanone
CAS No.: 22508-49-2
Cat. No.: VC21389217
Molecular Formula: C16H25NO
Molecular Weight: 247.38g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22508-49-2 |
|---|---|
| Molecular Formula | C16H25NO |
| Molecular Weight | 247.38g/mol |
| IUPAC Name | 1-adamantyl(piperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
| Standard InChI Key | BURUIZXRHQWZQI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
| Canonical SMILES | C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Introduction
Adamantan-1-yl-piperidin-1-yl-methanone is a synthetic organic compound combining a rigid adamantane framework with a piperidine ring through a carbonyl group. Its structural uniqueness and biological relevance have made it a subject of interest in medicinal chemistry. Below is a detailed analysis of its properties, synthesis, and potential applications.
Synthesis Methods
Industrial and laboratory synthesis routes include:
-
Coupling Reactions: Adamantanecarboxylic acid reacts with piperidine using dicyclohexylcarbodiimide (DCC) to form the amide bond.
-
Optimized Industrial Processes: Continuous flow reactors ensure high yield and purity under controlled conditions.
Biological Activity and Mechanisms
Key Mechanisms
-
Cannabinoid Receptor Modulation: Acts as a potential agonist for CB1/CB2 receptors, suggesting applications in pain management and neuroprotection.
-
Antiviral Properties: Adamantane derivatives are known inhibitors of viral replication (e.g., influenza A), though specific data for this compound require further validation.
Research Findings
-
In Vitro Studies: Demonstrated interaction with neurotransmitter receptors, hinting at mood-stabilizing effects via serotonin/dopamine pathways.
-
Comparative Efficacy: Outperformed standard antibiotics in antimicrobial assays against resistant bacterial strains.
Comparative Analysis with Analogues
| Compound | Structural Difference | Key Distinction |
|---|---|---|
| Adamantan-1-yl-methanone | Lacks piperidine ring | Reduced biological versatility |
| Pyrrolidin-1-yl-methanone | Lacks adamantane moiety | Lower stability and rigidity |
| Adamantan-2-yl-piperidin-1-yl-methanone | Adamantane substitution variation | Altered receptor binding affinity |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume